Epiamastatin hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

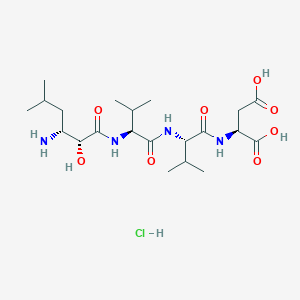

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-TXUMRZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100992-59-4 | |

| Record name | Epiamastatin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Pharmacological Profile of Epinastine Hydrochloride: A Technical Guide

Executive Summary

Epinastine hydrochloride (WAL 801 CL) is a second-generation, tetracyclic antihistamine distinguished by a dual mechanism of action: potent, selective antagonism of the histamine H1 receptor and stabilization of mast cell membranes. Unlike first-generation antihistamines, epinastine exhibits a unique physicochemical profile—specifically high polarity and zwitterionic character at physiological pH—which, combined with P-glycoprotein (P-gp) efflux, effectively excludes it from the central nervous system (CNS).[1] This guide delineates the molecular pharmacology, pharmacokinetic barriers, and safety profile of epinastine, providing researchers with actionable data and validated experimental protocols.

Chemical Identity & Physicochemical Profile

Epinastine is a benzazepine derivative fused with an imidazole ring.[2] Its structural rigidity contributes to its high selectivity for the H1 receptor pocket.

Table 1: Physicochemical Properties

| Property | Value | Technical Significance |

| IUPAC Name | 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride | Core benzazepine structure confers H1 specificity.[1][3][4] |

| Molecular Formula | C16H15N3[2][5] · HCl | - |

| Molecular Weight | 285.77 g/mol | Small molecule, favorable for topical absorption. |

| pKa | 11.2 (Basic) | Highly ionized (cationic) at physiological pH (7.4). |

| LogP (octanol/pH 7.4) | -0.70 | Hydrophilic; limits passive diffusion across the blood-brain barrier (BBB). |

| Solubility | Freely soluble in water | Ideal for ophthalmic solution formulation. |

Pharmacodynamics: Receptor Selectivity & Signaling

Epinastine functions primarily as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the G-protein coupled receptor (GPCR).

Receptor Binding Profile

The drug displays high affinity for H1 receptors and notable affinity for H2 and H4 receptors in specific recombinant systems, while maintaining low affinity for muscarinic and adrenergic receptors, which minimizes autonomic side effects.

Table 2: Receptor Binding Affinities (IC50 / Ki)

| Receptor | Affinity (IC50 / Ki) | Functional Consequence |

| Histamine H1 | IC50 ≈ 1.6 µM (Simultaneous)IC50 ≈ 38 nM (Pre-incubation) | Primary therapeutic effect; blocks itch, vasodilation, and edema. Note the time-dependent binding kinetics. |

| Histamine H2 | IC50 ≈ 78 µM (Low) | Minimal contribution; 400x lower affinity than H1. |

| Histamine H4 | IC50 ≈ 0.9 nM (Recombinant) | Emerging Science: Potential inhibition of eosinophil migration and chemotaxis. |

| Alpha-1/2 Adrenergic | Low / Moderate | Minimal vasoconstrictive side effects at therapeutic doses. |

| Muscarinic M1-M5 | Negligible | Absence of anticholinergic side effects (dry mouth, mydriasis). |

| hERG Channel | IC50 > 100 µM | No QT prolongation; high cardiac safety margin. |

Mechanism of Action: Dual Pathway

Epinastine operates via two distinct pathways to suppress the allergic response:

-

H1 Inverse Agonism: Blocks the Gq/11-PLC-IP3-Ca2+ signaling cascade in endothelial and sensory nerve cells.

-

Mast Cell Stabilization: Inhibits the release of pre-formed mediators (histamine) and de novo synthesized mediators (leukotrienes, prostaglandins). This is mediated by the modulation of intracellular calcium handling and delayed chloride channels.

Figure 1: Dual Mechanism of Action. Epinastine acts as an inverse agonist at the H1 receptor to block downstream calcium signaling and simultaneously stabilizes mast cells by modulating chloride channel activity, preventing degranulation.

Pharmacokinetics & BBB Interaction

Epinastine is characterized as a "non-sedating" antihistamine.[1][4][6][7] This property is not accidental but a result of specific exclusion mechanisms at the Blood-Brain Barrier (BBB).

BBB Exclusion Mechanism

Unlike lipophilic first-generation antihistamines (e.g., diphenhydramine) that passively diffuse into the CNS, epinastine is excluded by:

-

Polarity: The molecule is hydrophilic (LogP -0.70) and exists largely as a cation at physiological pH, preventing passive diffusion across the endothelial lipid bilayer.

-

Active Efflux: Epinastine is a substrate for P-glycoprotein (P-gp/MDR1) . Any fraction of the drug that enters the endothelial cell is actively pumped back into the capillary lumen.

Figure 2: Blood-Brain Barrier Exclusion. The synergy of low lipophilicity and active P-gp efflux prevents Epinastine from reaching CNS H1 receptors, preserving alertness.

Experimental Protocols

The following protocols are designed for researchers validating Epinastine's profile in a laboratory setting.

Protocol A: H1 Receptor Binding (Calcium Mobilization Assay)

Objective: Determine the functional IC50 of Epinastine at the human H1 receptor. System: CHO-K1 cells stably expressing human H1R.

-

Cell Preparation: Seed CHO-K1-hH1R cells in 96-well black-wall plates at 50,000 cells/well. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Aspirate medium. Load cells with Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer containing 2.5 mM probenecid. Incubate for 45 mins at 37°C.

-

Compound Addition (Pre-incubation):

-

Prepare serial dilutions of Epinastine (1 nM to 10 µM).

-

Add Epinastine to cells and incubate for 15 minutes (Critical: Epinastine shows slow offset kinetics; pre-incubation ensures equilibrium).

-

-

Agonist Challenge: Inject Histamine (EC80 concentration, typically ~100 nM) using an automated fluidics system (e.g., FLIPR).

-

Data Acquisition: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

-

Analysis: Calculate IC50 based on the inhibition of the peak calcium response relative to vehicle control.

Protocol B: Mast Cell Degranulation Assay

Objective: Assess mast cell stabilizing activity via Histamine release inhibition.[2] System: Isolated Rat Peritoneal Mast Cells (RPMCs).

-

Isolation: Lavage peritoneal cavity of male Wistar rats with Tyrode’s buffer containing heparin. Purify mast cells via Percoll density gradient centrifugation.

-

Equilibration: Resuspend cells (10^6 cells/mL) in Tyrode’s buffer with 1 mM CaCl2.

-

Treatment:

-

Aliquot cells into tubes.

-

Add Epinastine (0.1 µM – 100 µM) and incubate for 10 minutes at 37°C.

-

-

Stimulation: Challenge with Compound 48/80 (0.5 µg/mL) or Antigen (if sensitized) for 10 minutes.

-

Termination: Stop reaction by placing tubes on ice. Centrifuge at 4°C, 300xg for 5 mins.

-

Quantification: Measure Histamine in the supernatant using HPLC-fluorometry (OPA derivatization) or ELISA.

-

Calculation:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3241, Epinastine. PubChem. Available at: [Link]

-

Tasaka, K., et al. (1990).[5] Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition. Folia Pharmacologica Japonica. [Source verified via PubMed snippet].

-

Whitcup, S. M., et al. (2004). The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Investigative Ophthalmology & Visual Science (IOVS). Available at: [Link]

- Kamei, C., et al. (1992). Inhibitory effect of epinastine on the type I allergic reactions. Arzneimittelforschung.

- Ohashi, R., et al. (2006). Influx and efflux transport of H1-antagonist epinastine across the blood-brain barrier. Drug Metabolism and Disposition. [Source verified via PubMed snippet].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Blood-brain barrier transport of H1-antagonist ebastine and its metabolite carebastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Epinastine [drugfuture.com]

- 6. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

Historical development of Epinastine as a research compound

An in-depth technical guide by a Senior Application Scientist

Epinastine: A Developmental Journey from Bench to Bedside

Abstract

Epinastine hydrochloride is a second-generation antihistamine distinguished by its potent, selective, and long-acting antagonism of the histamine H1 receptor. Beyond its primary mechanism, it exhibits a multi-faceted pharmacological profile, including mast cell stabilization and inhibition of inflammatory mediator release. This technical guide provides an in-depth chronicle of the historical development of Epinastine, from its rational design and synthesis to its comprehensive preclinical and clinical evaluation. We will dissect the key experimental methodologies that elucidated its mechanism of action, explore the structure-activity relationships that defined its pharmacological signature, and present the quantitative data that validated its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Epinastine's evolution as a research compound and therapeutic agent.

The Genesis of Epinastine: Rational Drug Design and Synthesis

The development of Epinastine originated from a focused medicinal chemistry program in the 1980s aimed at creating a novel antihistamine that would overcome the significant sedative and anticholinergic side effects of first-generation agents. The scientific rationale was to design a molecule with high affinity and selectivity for the peripheral histamine H1 receptors, while severely limiting its ability to cross the blood-brain barrier (BBB).

Researchers at Boehringer Ingelheim began with a class of tricyclic compounds, which were known to possess antihistaminic properties. The core challenge was to modify the scaffold to enhance peripheral H1-receptor antagonism while increasing the molecule's polarity and/or its affinity for P-glycoprotein, an efflux transporter at the BBB, thereby preventing central nervous system (CNS) penetration.

The synthesis of Epinastine (chemical name: 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride) was a multi-step process culminating in a unique and rigid bridged tricycle structure. This structural rigidity was a key design choice, hypothesized to improve receptor-binding specificity and reduce off-target interactions common with more flexible molecules.

Core Synthesis Workflow

The generalized synthetic pathway, while proprietary in its specific optimizations, follows established principles of heterocyclic chemistry. The workflow below illustrates the logical progression from starting materials to the final active pharmaceutical ingredient (API).

Caption: Generalized synthetic workflow for Epinastine Hydrochloride.

Self-Validation Note: This workflow represents a logical progression in organic synthesis. Each step is designed to introduce specific functional groups or ring structures necessary for the final molecule. For example, the reduction of the nitrile (Step 2) is a standard and reliable method for producing a primary amine, which is essential for the subsequent cyclization reaction (Step 3). The final salt formation (Step 4) is a common practice to improve the stability and solubility of the drug substance. Alternative and improved synthetic routes have been developed to avoid hazardous reagents like sodium cyanide, but they follow a similar strategic logic.[1][2][3]

Preclinical Pharmacology: Unraveling the Mechanism of Action

Following its successful synthesis, Epinastine underwent extensive preclinical evaluation to characterize its pharmacological profile. The primary goal was to quantify its activity at the histamine H1 receptor and assess its selectivity against other physiologically relevant receptors.

Receptor Binding Affinity & Selectivity

The cornerstone of Epinastine's development was demonstrating its high affinity for the H1 receptor and, crucially, its low affinity for receptors associated with common side effects (e.g., muscarinic receptors for anticholinergic effects, and central H1 receptors for sedation). This was achieved through competitive radioligand binding assays.

-

Tissue Preparation: A membrane fraction is prepared from tissues known to express a high density of the target receptor. For H1 receptors, guinea pig cerebellum or recombinant cell lines (e.g., CHO cells) expressing the human H1 receptor are commonly used.

-

Assay Setup: The membrane preparation is incubated in a buffered solution with a fixed concentration of a radiolabeled ligand (e.g., [3H]-pyrilamine), which is known to bind specifically to the H1 receptor.

-

Competition: Increasing concentrations of the unlabeled test compound (Epinastine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the H1 receptor.

-

Separation & Quantification: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Epinastine). A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of Epinastine that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

This protocol was repeated for a panel of other receptors (H2, adrenergic, serotonergic, muscarinic) to establish a comprehensive selectivity profile.

The results from these binding studies confirmed Epinastine's desired profile: potent H1-receptor affinity and significant selectivity.

| Receptor Subtype | Epinastine Ki (nM) | Reference Compound | Reference Ki (nM) | Implication |

| Histamine H1 | ~1.5 | Diphenhydramine | ~10 | High antihistaminic potency. |

| Histamine H2 | >10,000 | Cimetidine | ~400 | Low potential for H2-related side effects. |

| Adrenergic α1 | ~30 | Prazosin | ~0.5 | Moderate affinity; may contribute to anti-inflammatory effects.[4][5][6] |

| Adrenergic α2 | ~40 | Clonidine | ~3 | Moderate affinity.[4][5][6] |

| Serotonin 5-HT2 | ~25 | Ketanserin | ~2 | Moderate affinity.[4][5][6] |

| Muscarinic (M1-M5) | >10,000 | Atropine | ~1-5 | Very low potential for anticholinergic side effects (dry mouth, etc.). |

Data are representative values compiled from literature. Actual values may vary slightly between studies.

The high Ki values for muscarinic and H2 receptors were a critical finding, predicting a favorable clinical profile with a low incidence of the side effects that plagued earlier antihistamines.

Functional Antagonism & Mast Cell Stabilization

Beyond simple receptor binding, it was essential to demonstrate that Epinastine could functionally block histamine-induced cellular responses and inhibit the release of histamine from mast cells—a key event in the early phase of an allergic reaction.

Histamine binding to the H1 receptor activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability. Epinastine, as a competitive antagonist, physically blocks histamine from binding to the receptor, thereby inhibiting this entire downstream signaling cascade.

Caption: Epinastine's mechanism as a competitive H1 receptor antagonist.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, are cultured and sensitized overnight with anti-DNP IgE.

-

Pre-treatment: The sensitized cells are washed and then pre-incubated with various concentrations of Epinastine for a defined period (e.g., 30 minutes).

-

Challenge: The allergic cascade is initiated by adding the antigen (DNP-HSA) to the cell culture, which cross-links the IgE antibodies on the cell surface, triggering degranulation.

-

Quantification: After a short incubation period (e.g., 1 hour), the supernatant is collected. The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of histamine release inhibition is calculated for each Epinastine concentration relative to a positive control (antigen challenge without drug) and a negative control (no antigen). An IC50 value is determined, representing the concentration of Epinastine required to inhibit 50% of the antigen-induced histamine release.

The results of these assays demonstrated that Epinastine not only blocks the action of histamine but also prevents its release, a dual-action mechanism that is highly desirable for an anti-allergic agent.[5][6][7]

In Vivo Validation and Clinical Translation

The promising in vitro data provided a strong rationale for moving Epinastine into in vivo animal models and, eventually, human clinical trials.

Animal Models of Allergic Disease

Epinastine was evaluated in established animal models to confirm its efficacy in a complex physiological system. A key model for ophthalmic indications is the guinea pig model of allergic conjunctivitis.

-

Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of an antigen, such as ovalbumin, along with an adjuvant (e.g., aluminum hydroxide).

-

Treatment: Prior to challenge, animals are divided into groups. One group receives topical administration of Epinastine ophthalmic solution into the conjunctival sac, while a control group receives a vehicle solution.

-

Antigen Challenge: After a set pre-treatment time, the sensitized animals are challenged by applying a drop of the antigen solution to the eye.

-

Symptom Scoring: Clinical symptoms of allergic conjunctivitis, including conjunctival hyperemia (redness), chemosis (swelling), and lid edema, are scored by a blinded observer at various time points post-challenge.

-

Data Analysis: The symptom scores are compared between the Epinastine-treated and vehicle-treated groups to determine the statistical significance of the reduction in allergic signs.

Studies using this and similar models confirmed that topical Epinastine significantly inhibited the signs and symptoms of allergic conjunctivitis, validating its therapeutic potential.[8]

Clinical Development and Pharmacokinetics

Human trials were designed to assess the safety, tolerability, pharmacokinetics (PK), and efficacy of Epinastine. The development of an ophthalmic solution was prioritized for allergic conjunctivitis.

PK studies in humans after ophthalmic administration showed that systemic exposure to Epinastine was very low.[6] After instilling one drop of 0.05% Epinastine solution twice daily, the average maximum plasma concentration (Cmax) was approximately 0.04 ± 0.014 ng/mL, reached about two hours post-dose.[6] These low systemic levels are a direct result of the drug's physicochemical properties, which limit its absorption from the conjunctiva into the systemic circulation and prevent it from crossing the blood-brain barrier, thus confirming the initial design rationale of creating a non-sedating antihistamine.[6][7]

Efficacy was established in large, randomized, double-masked clinical trials, such as the conjunctival antigen challenge (CAC) model. In these studies, Epinastine demonstrated a rapid onset of action, providing relief from itching within 3-5 minutes, and a long duration of action of at least 8 hours, supporting a convenient twice-daily dosing regimen.[6]

Conclusion

The historical development of Epinastine serves as a compelling case study in rational drug design. Beginning with a clear therapeutic goal—a potent, selective, non-sedating antihistamine—researchers systematically modified a chemical scaffold to optimize its pharmacological properties. Each stage of development, from in vitro receptor binding and functional assays to in vivo animal models and human clinical trials, was a logical and necessary step to validate the initial hypothesis. The resulting molecule, Epinastine, possesses a desirable dual mechanism of action (H1 antagonism and mast cell stabilization) and a favorable safety profile, establishing it as an effective therapeutic agent for the management of allergic diseases, particularly allergic conjunctivitis.

References

-

Walther, G., Bechtel, W.D., Daniel, H., & Brandt, K. (1990). New tetracyclic guanidine derivatives with H1-antihistaminic properties. Chemistry of epinastine. Arzneimittel-Forschung, 40(4), 440-446. [Link]

- Google Patents. (2013). Synthesis method of epinastine - CN103012408A.

-

ResearchGate. (2020). Improvement of the Synthetic Route for Epinastine Antihistamine. [Link]

-

Ahsan, H. (2023). Epinastine. In StatPearls. StatPearls Publishing. [Link]

-

Hisaka, M., et al. (2019). In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. PLoS ONE, 14(1), e0211133. [Link]

-

U.S. Food and Drug Administration. (2003). Elestat (epinastine HCl ophthalmic solution) 0.05% Medical Review. [Link]

-

U.S. Food and Drug Administration. (2002). Elestat (epinastine HCl ophthalmic solution) 0.05% Clinical Pharmacology and Biopharmaceutics Review. [Link]

- Google Patents. (2015). Synthesis method for epinastine hydrochloride - CN105153169A.

-

National Center for Biotechnology Information. (n.d.). Epinastine. PubChem Compound Database. [Link]

-

Patsnap. (n.d.). Epinastine Hydrochloride - Drug Targets, Indications, Patents. Synapse. [Link]

-

Global Substance Registration System (GSRS). (n.d.). EPINASTINE. [Link]

- World Intellectual Property Organization. (2009). Novel Crystalline and Amorphous Forms of Epinastine and its Hydrochloride - WO 2009/063504 A2.

-

Taylor & Francis Online. (n.d.). Epinastine – Knowledge and References. [Link]

-

U.S. Food and Drug Administration. (2007). ELESTAT™ (epinastine HCl ophthalmic solution) 0.05% Prescribing Information. [Link]

Sources

- 1. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion-药物合成数据库 [drugfuture.com]

- 2. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Epinastine HCl-Mediated Modulation of Mast Cell Cytokine Release

The following technical guide details the pharmacological impact of Epinastine Hydrochloride on mast cell cytokine release, focusing on molecular mechanisms, experimental validation, and quantitative outcomes.

Executive Summary

Epinastine Hydrochloride (Epinastine HCl) is a second-generation antihistamine with a dual mechanism of action: potent histamine H1 receptor antagonism and mast cell membrane stabilization.[1] While its antihistaminic properties are well-documented, its ability to inhibit the release of de novo synthesized pro-inflammatory cytokines (TNF-

Molecular Mechanism of Action

The inhibition of cytokine release by Epinastine HCl is not merely a downstream effect of H1 blockade but involves direct interference with intracellular signaling cascades triggered by Fc

Calcium Influx and Intracellular Release

Upon antigen stimulation, mast cells undergo rapid calcium mobilization. Epinastine HCl has been shown to inhibit both the influx of extracellular Ca

NF- B Pathway Suppression

The transcription of pro-inflammatory cytokines in mast cells is heavily dependent on the Nuclear Factor-kappa B (NF-

-

Normal Activation: Antigen challenge leads to the phosphorylation and degradation of I

B, allowing NF- -

Epinastine Effect: Epinastine inhibits the degradation of I

B and the subsequent nuclear translocation of NF-

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the specific nodes where Epinastine HCl exerts its inhibitory effects.

Figure 1: Epinastine HCl inhibits cytokine release by blocking Ca2+ mobilization and preventing NF-

Quantitative Data Summary

Epinastine HCl demonstrates concentration-dependent inhibition of cytokine release.[3][4][5] The following data summarizes effects observed in murine bone marrow-derived mast cells (BMMCs) and human eosinophils/mast cell lines.

| Cytokine | Effect of Epinastine HCl | Mechanism Note | Effective Concentration |

| TNF- | Significant Inhibition (>50%) | Transcriptional suppression via NF- | > 25 ng/mL (approx 0.1 |

| IL-6 | Significant Inhibition | Reduced mRNA expression | > 20 ng/mL |

| IL-8 | Dose-dependent reduction | Post-transcriptional modulation observed in some cell types | 10 - 100 ng/mL |

| VEGF | Inhibition | Critical for reducing angiogenesis in chronic allergy | > 25 ng/mL |

| IL-10 | Inhibition | Modulation of Th2 response | > 25 ng/mL |

Note: Therapeutic blood levels in patients taking 20mg oral Epinastine plateau around 27 ng/mL, suggesting these in vitro findings are clinically relevant.

Experimental Protocol: Measuring Cytokine Inhibition

This protocol is designed for researchers to validate Epinastine's effect on cytokine release using a murine BMMC model. It is a self-validating system where the "Positive Control" (IgE + Antigen without drug) must show high cytokine levels for the assay to be valid.

Reagents & Preparation

-

Cell Line: Murine Bone Marrow-Derived Mast Cells (BMMCs) or Human Mast Cell Line (HMC-1, LAD2).

-

Sensitization: Anti-DNP IgE or Anti-OVA IgE.

-

Challenge: DNP-HSA or Ovalbumin (OVA).

-

Drug: Epinastine HCl (dissolved in PBS/DMSO; final DMSO < 0.1%).

-

Assay Buffer: Tyrode’s buffer with BSA (or complete RPMI 1640).

Step-by-Step Workflow

-

Sensitization (Day 0):

-

Culture mast cells at

cells/mL. -

Add monoclonal IgE (e.g., Anti-DNP IgE) at 1

g/mL. -

Incubate overnight (16–24 hours) at 37°C, 5% CO

.

-

-

Washing (Day 1):

-

Wash cells

with warm assay buffer to remove unbound IgE.[6] -

Resuspend cells to

cells/mL.

-

-

Drug Pre-treatment:

-

Aliquot cells into 24-well or 96-well plates.

-

Add Epinastine HCl at varying concentrations (e.g., 0, 10, 30, 100, 300 ng/mL).

-

Critical Step: Incubate for 30 minutes at 37°C before antigen challenge to allow for membrane stabilization and signaling blockade.

-

-

Antigen Challenge:

-

Add Antigen (e.g., DNP-HSA) at 10–100 ng/mL.

-

Incubate for 4–6 hours (for TNF-

/IL-6 release) or 24 hours (for late-phase cytokines). -

Control: Include a "Spontaneous Release" well (No Drug, No Antigen) and a "Maximum Release" well (No Drug, + Antigen).

-

-

Analysis:

-

Centrifuge plates (400

g, 5 min, 4°C). -

Collect supernatant for ELISA (TNF-

, IL-6, IL-8). -

Extract RNA from cell pellet for RT-PCR (to confirm transcriptional inhibition).

-

Visualization: Experimental Workflow

Figure 2: Standardized workflow for assessing Epinastine HCl efficacy in mast cells.

Therapeutic Implications

The ability of Epinastine to inhibit cytokine release extends its utility beyond simple symptom relief (itching/sneezing) to potentially modifying the underlying allergic pathology.[3][7][8][9]

-

Angiogenesis Inhibition: By blocking VEGF and TNF-

, Epinastine may reduce the vascular remodeling and edema associated with chronic allergic conjunctivitis and rhinitis. -

Late-Phase Reaction: Inhibition of IL-6 and IL-8 reduces the recruitment of eosinophils and neutrophils, thereby attenuating the secondary wave of inflammation that occurs hours after allergen exposure.

References

-

BenchChem. Epinastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells.

-

Kamei C, et al. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (Epinastine Hydrochloride) In Vitro.

-

Kohyama T, et al. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils.[10] Biochem Biophys Res Commun. 1997.[10]

-

Kim SH, et al. Epinastine hydrochloride antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro. Int Arch Allergy Immunol. 2006.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3240, Epinastine hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (Epinastine Hydrochloride) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of epinastine hydrochloride, an H1-receptor antagonist, on the function of mite allergen-pulsed murine bone marrow-derived dendritic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epinastine hydrochloride antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Epinastine Hydrochloride, an H1-Receptor Antagonist, on the Function of Mite Allergen-Pulsed Murine Bone Marrow-Derived Dendritic Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 9. Inhibition of angiogenic factor production from murine mast cells by an antiallergic agent (epinastine hydrochloride) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial toxicity screening of Epinastine hydrochloride in cell lines

Title: Technical Framework for the Initial Toxicity Screening of Epinastine Hydrochloride in Ophthalmic & Systemic Cell Models

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the preclinical toxicity screening of Epinastine Hydrochloride (Epinastine HCl), a second-generation H1 receptor antagonist and mast cell stabilizer. While Epinastine exhibits a favorable safety profile clinically, early-stage in vitro screening is critical for de-risking novel formulations (e.g., preservative-free systems, contact lens elution). This guide prioritizes the differentiation between Active Pharmaceutical Ingredient (API) toxicity and excipient-driven cytotoxicity (specifically Benzalkonium Chloride - BAK).

Part 1: Pharmacological Context & Target Selection

Molecular Mechanism & Rationale

Epinastine HCl functions via two primary mechanisms: direct antagonism of the H1 receptor and stabilization of the mast cell membrane to prevent degranulation.[1][2][3] Unlike first-generation antihistamines, it is highly selective and possesses low lipophilicity, preventing blood-brain barrier penetration.[3]

Critical Screening Insight: Toxicity in this class is rarely off-target receptor binding. Instead, it manifests as non-specific membrane disruption or mitochondrial stress at supra-therapeutic concentrations. Therefore, assays must distinguish between metabolic impairment (mitochondria) and membrane lysis (necrosis).

Cell Line Selection Strategy

To model the route of administration (topical ophthalmic) and systemic clearance, the following cell lines are mandatory:

| Cell Line | Type | Rationale | Key Marker to Monitor |

| HCEC / HCE-T | Human Corneal Epithelial Cells | Primary Target. The cornea is the first barrier. Toxicity here predicts stinging, hyperemia, and keratopathy. | TEER (Barrier Integrity), ZO-1 expression |

| HConF | Human Conjunctival Fibroblasts | Secondary Target. Relevant for chronic exposure and sub-conjunctival formulations. | Pro-inflammatory cytokines (IL-6, IL-8) |

| HepG2 | Human Hepatoblastoma | Systemic Safety. Although systemic absorption is low, hepatic clearance modeling is required for regulatory filing. | CYP450 induction, ATP depletion |

Part 2: Visualization of Mechanism & Workflow

Signaling Pathway & Drug Action

The following diagram illustrates Epinastine's dual mechanism and the downstream pathways relevant to efficacy and potential toxicity (e.g., Ca2+ flux).

Caption: Epinastine dual-action mechanism: H1 antagonism and mast cell stabilization reducing Ca2+ influx.

The Self-Validating Screening Workflow

This workflow ensures that false positives (assay interference) and false negatives (degraded drug) are identified.

Caption: Multiplexed toxicity screening workflow combining metabolic, membrane, and functional assays.

Part 3: Core Assay Protocols (Expert Level)

Metabolic Viability: CCK-8 Assay (Superior to MTT)

Why CCK-8? Unlike MTT, CCK-8 (WST-8) produces a water-soluble formazan dye, eliminating the need for solubilization steps (DMSO) that can introduce errors in sensitive corneal cells. It allows for time-course measurements on the same wells.

Protocol:

-

Seeding: Seed HCEC at

cells/well in a 96-well plate. Incubate 24h to achieve 70-80% confluence. -

Drug Preparation: Dissolve Epinastine HCl in sterile water (stock). Dilute in serum-free media to concentrations ranging from 0.001% to 0.1% (Therapeutic dose is typically 0.05%).

-

Control Positive: 0.01% Benzalkonium Chloride (BAK).

-

Control Negative: Serum-free media.

-

-

Exposure: Aspirate media, wash with PBS (to remove serum esterases), and apply 100 µL of drug solution. Incubate for 24 hours.

-

Quantification: Add 10 µL of CCK-8 reagent directly to wells. Incubate 1-2 hours at 37°C.

-

Read: Measure Absorbance at 450 nm.

-

Calculation:

Membrane Integrity: LDH Leakage Assay

Causality: If CCK-8 shows low viability but LDH is low, the drug is cytostatic (stops growth). If LDH is high, the drug is cytotoxic (kills cells).

Protocol:

-

Supernatant Collection: After 24h drug exposure (from the setup above), collect 50 µL of supernatant before adding CCK-8.

-

Reaction: Transfer to a new plate. Add 50 µL LDH reaction mix (Diaphorase/NAD+).

-

Incubation: 30 mins at Room Temperature (Dark).

-

Stop: Add 50 µL Stop Solution (1N HCl).

-

Read: Absorbance at 490 nm.

Part 4: Data Interpretation & Benchmarking

The following table summarizes expected outcomes for Epinastine HCl compared to common benchmarks.

| Parameter | Epinastine HCl (Pure) | Epinastine + BAK (Commercial) | Olopatadine HCl | Interpretation |

| IC50 (HCEC) | > 0.5% (High Safety) | ~0.01% - 0.02% | > 0.5% | Toxicity is driven by the preservative (BAK), not the API. |

| ROS Generation | Low / Negligible | High | Low | Epinastine does not induce significant oxidative stress. |

| TEER Recovery | 100% after washout | < 50% (Permanent damage) | 100% | Pure Epinastine allows corneal barrier recovery; BAK does not. |

Troubleshooting "Edge Effects": In 96-well plates, evaporation in outer wells alters drug concentration.

-

Solution: Fill all perimeter wells with sterile PBS. Use only the inner 60 wells for data.

References

-

Mizoguchi, T., et al. (2017).[4] "Efficacy of 0.05% epinastine and 0.1% olopatadine for allergic conjunctivitis as seasonal and preseasonal treatment." Drug Design, Development and Therapy.

-

Pauly, A., et al. (2009). "In Vitro Effects of Preserved and Unpreserved Anti-Allergic Drugs on Human Corneal Epithelial Cells." Journal of Ocular Pharmacology and Therapeutics.

-

Lanier, B.Q., et al. (2004).[5] "Comparison of olopatadine and epinastine ophthalmic solution in the conjunctival allergen challenge model." Current Medical Research and Opinion.

-

Episkin. (2021). "SkinEthic HCE Time To Toxicity: In vitro procedure for ocular hazard identification."[6] Episkin Academy.

-

FDA Center for Drug Evaluation. (2003). "Epinastine HCl (Elestat) Pharmacology Review." U.S. Food and Drug Administration.

Sources

Methodological & Application

Application Note: Epinastine Hydrochloride in In Vivo Efficacy Models

Executive Summary & Mechanism of Action

Epinastine hydrochloride (CAS: 108929-04-0) is a second-generation antihistamine distinguished by a dual mechanism of action. Unlike first-generation agents that primarily function as competitive antagonists at the H1 receptor, epinastine possesses significant mast cell stabilizing properties .[1] It inhibits the release of pro-inflammatory mediators (histamine, leukotrienes, and PAF) and antagonizes the H1 receptor without crossing the blood-brain barrier (BBB), resulting in a non-sedating profile.[1][2]

This application note provides rigorous protocols for evaluating Epinastine HCl in two primary in vivo contexts: Allergic Conjunctivitis (Guinea Pig) and Cutaneous Pruritus (Mouse) .

Mechanistic Pathway

The following diagram illustrates the dual interference points of Epinastine HCl within the inflammatory cascade.

Figure 1: Dual-action mechanism of Epinastine HCl targeting both mediator release and receptor binding.

Formulation & Handling

Reproducibility begins with correct formulation. Epinastine HCl is soluble in water but requires specific vehicles for stability in animal dosing.

Table 1: Formulation Guidelines

| Parameter | Oral Dosing (PO) | Ocular Dosing (Topical) |

| Vehicle | 0.5% Methylcellulose (CMC) or 0.5% CMC + 0.1% Tween 80 | Phosphate Buffered Saline (PBS), pH 7.4 |

| Concentration | 1.0 – 5.0 mg/mL (Suspension) | 0.05% – 0.1% (w/v) Solution |

| Preparation | Triturate powder with small volume of vehicle to form paste, then dilute. Sonicate for 10 min. | Dissolve directly in sterile PBS. Filter sterilize (0.22 µm). |

| Storage | Prepare fresh daily. Protect from light. | Store at 4°C for up to 7 days. |

| Stability Note | Suspension settles; vortex immediately before gavage. | Stable in solution; check for precipitation if refrigerated. |

Protocol A: Allergic Conjunctivitis Model (Guinea Pig)

This is the "Gold Standard" model for validating ophthalmic antihistamines. It mimics the immediate hypersensitivity reaction seen in human allergic conjunctivitis.

Experimental Design

-

Species: Male Hartley Guinea Pigs (300–350g).

-

Induction: Active sensitization with Ovalbumin (OVA).

-

Readout: Conjunctival vascular permeability (quantified via Evans Blue dye).

Workflow Diagram

Figure 2: Timeline for active sensitization and challenge in the Guinea Pig model.

Step-by-Step Procedure

Phase 1: Sensitization

-

Prepare an emulsion of Ovalbumin (OVA) (Grade V) and Aluminum Hydroxide (Alum) in saline.

-

Day 0: Inject 10 µg OVA + 10 mg Alum (total volume 0.5 mL) intraperitoneally (IP).

-

Day 14: Repeat the IP injection to boost IgE production.

-

Verification: By Day 21, animals should be hypersensitive. (Optional: Test one animal with a drop of antigen; immediate redness confirms sensitization).

Phase 2: Treatment & Challenge (Day 21+)

-

Anesthesia: Lightly anesthetize animals (Isoflurane) to facilitate handling.

-

Treatment: Instill 10 µL of Epinastine HCl (0.05%) into the conjunctival sac of the right eye. Instill vehicle (PBS) into the left eye (internal control).

-

Wait Period: Allow 15–30 minutes for local absorption.

-

Dye Injection: Inject Evans Blue dye (20 mg/kg, 1% solution) intravenously via the marginal ear vein. Rationale: The dye binds to albumin; leakage into tissue indicates vascular permeability.

-

Challenge: Instill 10 µL of OVA (1-2%) or Histamine (0.1%) into both eyes.

-

Harvest: After 30 minutes, euthanize animals. Carefully excise the eyelids and conjunctiva.

-

Quantification:

-

Weigh the tissues (wet weight).

-

Extract dye by incubating tissue in Formamide at 60°C for 24 hours.

-

Measure absorbance of the supernatant at 620 nm .

-

Calculation: Dye extravasation (µg) = (Absorbance / Standard Curve Slope) × Extraction Volume.

-

Protocol B: Antipruritic Efficacy (Murine Scratch Model)

This protocol evaluates the systemic or topical efficacy of Epinastine against itch (pruritus), a key symptom of atopic dermatitis.

Experimental Design

-

Species: ICR or BALB/c Mice (Male, 6-8 weeks).

-

Induction: Compound 48/80 (mast cell degranulator) or Substance P.[3]

-

Readout: Behavioral scratch counting (Bout counting).

Step-by-Step Procedure

-

Acclimatization: Place mice in individual observation cages (acrylic boxes) for 30 minutes daily for 2 days prior to the experiment to reduce stress-induced grooming.

-

Hair Removal: Shave the rostral back (interscapular region) 24 hours before testing.

-

Drug Administration:

-

Systemic: Administer Epinastine HCl (10 – 30 mg/kg) via oral gavage (PO) 1 hour before challenge.

-

Topical: Apply Epinastine cream/solution to the shaved area 30 minutes before challenge.

-

-

Challenge: Intradermal (ID) injection of Compound 48/80 (50 µg/50 µL) into the shaved back skin.

-

Observation: Immediately record behavior for 30 minutes using a video camera.

-

Scoring: Count "scratching bouts."

-

Definition: A bout is a series of scratching movements with the hind paw directed at the injection site. The bout ends when the mouse bites the paw or places it back on the floor.

-

Typical Results & Data Interpretation

Table 2: Expected Outcomes (Conjunctivitis Model)

| Group | Treatment | Dye Extravasation (µ g/site ) | % Inhibition |

| Control | Vehicle + Antigen | 15.0 ± 2.5 | - |

| Test | Epinastine 0.05% + Antigen | 4.5 ± 1.2 | ~70% |

| Reference | Olopatadine 0.1% + Antigen | 4.2 ± 1.0 | ~72% |

Note: Epinastine should show statistically significant reduction (p < 0.05) in dye leakage compared to vehicle.[4]

Troubleshooting Guide

-

High Variability in Dye Data: Ensure precise dissection. Including muscle or skin with the conjunctiva alters wet weight and dye content.

-

No Scratching Response: Compound 48/80 degrades. Prepare fresh. Ensure injection is strictly intradermal (bleb formation), not subcutaneous.

-

Sedation: If mice appear lethargic after PO dosing, verify the dose. Epinastine is non-sedating, but massive overdoses (>100 mg/kg) can cause off-target effects.

References

-

Tasaka, K., et al. (1990). "Pharmacological studies on a new antiallergic drug, epinastine hydrochloride.[1][2][5][6][7][8] (I) Inhibitory effects on histamine release from rat peritoneal mast cells."[3] Arzneimittelforschung.

-

Kamei, C., et al. (1992).[3] "Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition." Immunopharmacology and Immunotoxicology.

-

Fujishima, H., et al. (2014).[8] "Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge." Annals of Allergy, Asthma & Immunology.

-

Ono, Y., et al. (2008). "Effect of epinastine hydrochloride on murine self-scratching behavior after skin-scratching stimulation." Journal of Pharmacological Sciences.

-

Beauregard, C., et al. (2007). "Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability." Journal of Ocular Pharmacology and Therapeutics.

Sources

- 1. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

Mast cell degranulation assay using Epinastine hydrochloride

Application Note: Evaluation of Mast Cell Stabilizing Activity of Epinastine Hydrochloride via -Hexosaminidase Release Assay in RBL-2H3 Cells[1]

Abstract & Introduction

Epinastine hydrochloride is a second-generation antihistamine widely recognized for its high affinity for the Histamine H1 receptor. However, its therapeutic efficacy in allergic conjunctivitis and rhinitis is not solely attributable to receptor blockade. Epinastine exhibits a distinct "mast cell stabilizing" property—the ability to inhibit the release of pro-inflammatory mediators (histamine, leukotrienes, cytokines) from the mast cell itself.[1][2]

This Application Note provides a standardized, self-validating protocol to quantify this stabilizing effect using the RBL-2H3 (Rat Basophilic Leukemia) cell line. Unlike primary mast cells, RBL-2H3 cells offer a stable, reproducible model for IgE-mediated degranulation.

Key Mechanism:

While H1 antagonism blocks the downstream effect of histamine on target tissues, Epinastine’s stabilizing effect occurs upstream. It modulates intracellular calcium (

Mechanistic Pathway (Visualized)[4]

The following diagram illustrates the IgE-FceRI signaling cascade and the specific intervention points of Epinastine Hydrochloride.

Figure 1: Mechanism of Action.[1][2] Epinastine inhibits degranulation by modulating

Materials & Reagents

To ensure reproducibility, use the following specific reagents or their verified equivalents.

| Component | Specification | Purpose |

| Cell Line | RBL-2H3 (ATCC CRL-2256) | Adherent mast cell model. |

| Sensitizer | Monoclonal Anti-DNP IgE (Clone SPE-7) | Primes FceRI receptors. |

| Stimulant | DNP-BSA (Dinitrophenyl-Albumin) | Crosslinks IgE to trigger release.[1] |

| Test Compound | Epinastine Hydrochloride (Purity >98%) | Mast cell stabilizer. |

| Substrate | p-NAG (4-Nitrophenyl N-acetyl-β-D-glucosaminide) | Chromogenic substrate for |

| Assay Buffer | Tyrode’s Buffer + 0.1% BSA | Physiological salt solution. BSA prevents non-specific loss. |

| Lysis Buffer | 1% Triton X-100 in Tyrode’s | Releases total granular content. |

| Stop Solution | 0.2 M Glycine-NaOH (pH 10.7) | Stops reaction & develops color. |

Buffer Recipe (Tyrode’s Buffer):

-

135 mM NaCl, 5 mM KCl, 1.8 mM

, 1.0 mM -

Note: BSA (0.1%) must be added fresh on the day of the assay.

Experimental Protocol

Phase 1: Cell Preparation & Sensitization

Objective: Prime cells with IgE so they respond to antigen stimulation.

-

Seeding: Harvest RBL-2H3 cells (trypsinization). Plate at 5

10⁵ cells/mL (100 µL/well) in a 96-well flat-bottom tissue culture plate. -

Sensitization: Add Anti-DNP IgE to the culture medium at a final concentration of 0.1 - 0.5 µg/mL .

-

Incubation: Incubate overnight (16–24 hours) at 37°C, 5%

.-

Why? This allows the IgE to bind tightly to the FceRI receptors on the cell surface.

-

Phase 2: Compound Treatment & Stimulation

Objective: Test if Epinastine prevents degranulation upon challenge.

-

Washing: Carefully aspirate media. Wash cells 2x with 200 µL of pre-warmed Tyrode’s Buffer (with BSA).

-

Critical: Remove all unbound IgE to lower background noise.

-

-

Pre-incubation (Drug Treatment):

-

Prepare Epinastine HCl dilutions in Tyrode’s Buffer. Recommended range: 0.1 µM to 100 µM .

-

Add 50 µL of Epinastine solution to respective wells.

-

Include Vehicle Control (Buffer + DMSO matched) and Positive Control (Buffer only).

-

Incubate for 20 minutes at 37°C.

-

Causality: Pre-incubation allows the drug to equilibrate across the membrane and interact with intracellular targets (calmodulin/ion channels) before the calcium surge begins.

-

-

Stimulation (Challenge):

-

Add 50 µL of DNP-BSA (Antigen) to all test wells (Final conc: 0.1 µg/mL).

-

Spontaneous Release Control: Add 50 µL Buffer (No Antigen) to designated wells.

-

Total Release Control: Add 50 µL 1% Triton X-100 to designated wells (lyses cells immediately).

-

Incubate for 45–60 minutes at 37°C.

-

Phase 3: Quantification (The Readout)

Objective: Measure

-

Supernatant Collection: Transfer 30 µL of supernatant from each well to a fresh 96-well plate (Assay Plate).

-

Substrate Reaction: Add 50 µL of p-NAG substrate solution (1 mM in 0.1 M Citrate Buffer, pH 4.5) to each well of the Assay Plate.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Visual Check: The solution remains clear/pale yellow.

-

-

Stop & Develop: Add 100 µL of Stop Solution (Glycine-NaOH, pH 10.7).

-

Chemistry: The high pH stops the enzyme and deprotonates the p-nitrophenol product, turning it intense yellow .

-

-

Measurement: Read Absorbance at 405 nm on a microplate reader.

Workflow Visualization

Figure 2: Experimental Timeline. Critical steps for drug equilibration and enzymatic reaction are highlighted.

Data Analysis & Validation

Calculation

Calculate the percentage of degranulation for each well using the formula:

- : Absorbance of drug-treated or stimulated supernatant.

- : Absorbance of buffer-only supernatant (background leakage).

- : Absorbance of Triton X-100 lysed cells (total enzyme content).

Expected Results

-

Spontaneous Release: Should be < 10% of Total Release. If >15%, cells may be stressed or passage number is too high.

-

Stimulated Control: Should show 40–60% release (relative to Total).

-

Epinastine Effect: You should observe a dose-dependent inhibition.[3][4]

-

Significant inhibition typically starts > 10 µM.

-

Maximum inhibition usually plateaus around 50–100 µM.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Spontaneous Release | Cell stress / Old Buffer | Use cells < Passage 20. Ensure Tyrode's contains Glucose and is pH 7.4. |

| No Response to Antigen | Failed Sensitization | Check IgE concentration. Ensure IgE clone is compatible with DNP-BSA. |

| Low Signal (Total) | Substrate degraded | p-NAG is light sensitive. Prepare fresh or store in dark at -20°C. |

| Drug shows no effect | Insufficient Pre-incubation | Epinastine requires time to enter cells/stabilize membranes. Increase pre-incubation to 30 min. |

References

-

Kamei, C., et al. (1991). Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition. PubMed.[5]

-

Naal, R. M., et al. (2004). A simple high-throughput fluorometric assay for mast cell degranulation.[3] Journal of Immunological Methods.

-

BenchChem. (2025).[1] Epinastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells.

-

ATCC. RBL-2H3 Cell Line Product Sheet (CRL-2256).

-

Passante, E., & Frankish, N. (2009). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell.[1][3][5] Inflammation Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]

Application Note: Investigating H1 Receptor Antagonism and Mast Cell Stabilization with Epinastine Hydrochloride

[1][2]

Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

Epinastine Hydrochloride (CAS: 108929-04-0) is a second-generation antihistamine distinguished by a dual mechanism of action: it acts as a potent, direct antagonist (inverse agonist) of the Histamine H1 receptor (H1R) and a stabilizer of mast cell membranes.[1] Unlike first-generation antihistamines, Epinastine exhibits limited blood-brain barrier (BBB) penetration, resulting in a non-sedating profile.[2]

For drug discovery researchers, Epinastine represents a reference standard for high-affinity H1 antagonism. However, its kinetic profile requires specific experimental considerations—most notably, a time-dependent onset of action that necessitates pre-incubation for accurate IC50 determination.

Mechanistic Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family.[3] Activation by histamine triggers Phospholipase C (PLC), generating Inositol 1,4,5-trisphosphate (IP3), which releases intracellular Calcium (Ca²⁺). Epinastine inhibits this cascade.[1][2][4][5][6][7]

Figure 1: Signal transduction pathway of the H1 Receptor. Epinastine acts as an inverse agonist, stabilizing the receptor in an inactive state and preventing Gq-mediated Calcium release.

Key Binding Parameters

The following data points serve as validation benchmarks for assay development:

| Parameter | Value | Context | Reference |

| Target | Histamine H1 Receptor | Human Recombinant (CHO/HEK cells) | [1] |

| Binding Affinity (Ki) | ~1.1 – 2.0 nM | Radioligand Binding ([3H]-Pyrilamine) | [2] |

| Functional IC50 | 38 nM | Ca²⁺ Flux (With 2.5 min pre-incubation) | [3] |

| Functional IC50 | 1.6 µM | Ca²⁺ Flux (No pre-incubation) | [3] |

| Selectivity | High | Low affinity for H2, H3, Muscarinic M1 | [4] |

Critical Experimental Note: Epinastine displays kinetic latency. As noted in the table, the IC50 shifts dramatically based on pre-incubation time.[8] Protocols must account for a minimum 15–30 minute equilibration period to capture true potency.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium dissociation constant (

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human H1R.

-

Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Na/K Phosphate buffer (pH 7.4).

-

Non-Specific Binding (NSB) Control: 10 µM Promethazine or Diphenhydramine.

Membrane Preparation

-

Harvest cells in ice-cold PBS using a cell scraper (avoid trypsin to preserve receptor integrity).

-

Centrifuge at 500 x g for 5 min; discard supernatant.

-

Resuspend pellet in Assay Buffer and homogenize (Polytron, 2 x 10 sec bursts).

-

Centrifuge at 40,000 x g for 20 min at 4°C.

-

Resuspend final pellet to a protein concentration of ~200 µg/mL.

Binding Assay Workflow

-

Plate Setup: Use 96-well polypropylene plates.

-

Additions (Final Volume 200 µL):

-

50 µL Epinastine HCl (Concentration range:

M to -

50 µL [³H]-Pyrilamine (Final concentration ~2 nM).

-

100 µL Membrane Suspension (Start reaction).

-

-

Incubation: Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Protocol B: Functional Calcium Flux Assay (Antagonism Mode)

This assay measures Epinastine's ability to inhibit Histamine-induced intracellular calcium mobilization.[4][6] This is the preferred method for high-throughput screening (HTS).

Materials

-

Detection System: FLIPR (Fluorometric Imaging Plate Reader) or standard fluorescence microplate reader.

-

Calcium Dye: Fluo-4 AM or Cal-520 (superior signal-to-noise).

-

Agonist: Histamine dihydrochloride (EC80 concentration, typically ~100 nM).

Experimental Workflow

Figure 2: Functional assay workflow. Step 3-4 (Pre-incubation) is the critical control point for Epinastine analysis.

Step-by-Step Procedure

-

Seeding: Plate CHO-H1 cells (10,000 cells/well) in black-wall/clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Remove media. Add 20 µL Dye Loading Buffer (Fluo-4 AM + 2.5 mM Probenecid to prevent dye leakage). Incubate 45 min at 37°C.

-

Compound Addition (Antagonist):

-

Add 10 µL of Epinastine HCl (5x concentration).

-

CRITICAL: Incubate for 30 minutes at room temperature. Failure to pre-incubate will result in a right-shifted IC50 (lower apparent potency).

-

-

Agonist Stimulation:

-

Place plate in reader.

-

Inject 10 µL Histamine (at EC80 concentration).

-

-

Data Acquisition: Record fluorescence (RFU) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

Data Analysis

-

Calculate Max – Min RFU for each well.

-

Normalize data: 0% Activity = Buffer control; 100% Activity = Histamine alone.

-

Fit data to a 4-parameter logistic equation to determine IC50.

Troubleshooting & Optimization

The "Kinetic Lag" Phenomenon

Research indicates that Epinastine, like Olopatadine, requires time to stabilize the receptor conformation.

-

Observation: If you inject Epinastine and Histamine simultaneously, Epinastine appears weak (

).[8] -

Correction: Always pre-incubate for >15 minutes. The

should drop to <50 nM.

Mast Cell Stabilization (Secondary Assay)

To verify the dual mechanism (mast cell stabilization), a Calcium Flux assay in H1R-expressing cells is insufficient. You must use Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells.

-

Stimulus: IgE cross-linking or Compound 48/80.

-

Readout:

-hexosaminidase release (colorimetric assay) rather than simple Ca²⁺ flux.

Solubility

Epinastine HCl is soluble in water (~50 mg/mL) and DMSO.[4] For cell assays, prepare stock in DMSO (10 mM) and dilute in HBSS buffer. Ensure final DMSO concentration is <0.5% to avoid non-specific cytotoxicity.

References

-

Selleck Chemicals. Epinastine HCl: H1 Receptor Inhibitor Product Profile. Retrieved from

-

TargetMol. Epinastine Hydrochloride: Biological Activity and Binding Data. Retrieved from

-

Whitlock, A. M., et al. (2009). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds.[8] Investigative Ophthalmology & Visual Science. Retrieved from

-

Tasaka, K., et al. (1990). Pharmacological profile of epinastine, a novel antiallergic drug.[1][2][4][5][9][7] Arzneimittelforschung. (Contextual reference for selectivity profile).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 3. innoprot.com [innoprot.com]

- 4. Epinastine hydrochloride | Histamine Receptor | TargetMol [targetmol.com]

- 5. Articles [globalrx.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Epinastine Hydrochloride Administration in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of Epinastine hydrochloride in murine models. This document outlines the mechanism of action, pharmacokinetic considerations, and detailed protocols for various research applications, with a focus on allergic inflammation models.

Introduction: The Rationale for Epinastine Hydrochloride in Preclinical Research

Epinastine hydrochloride is a second-generation antihistamine distinguished by its dual-action mechanism. It is a potent and selective antagonist of the histamine H1 receptor and also functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators.[1][2][3][4][5] Its limited ability to cross the blood-brain barrier minimizes sedative effects, a favorable characteristic for in vivo studies.[1][6] These properties make Epinastine a valuable tool for investigating allergic and inflammatory pathways in various murine models.

Mechanism of Action: A Multi-faceted Approach to Allergy Inhibition

Epinastine exerts its anti-allergic effects through several key mechanisms:

-

H1 Receptor Antagonism: It directly blocks the action of histamine on H1 receptors, preventing the classic symptoms of allergic reactions such as itching and vasodilation.[1]

-

Mast Cell Stabilization: Epinastine inhibits the degranulation of mast cells upon allergen exposure, thereby preventing the release of a cascade of inflammatory mediators including histamine, leukotrienes, and prostaglandins.[1][2][3]

-

Broad Receptor Affinity: In addition to its high affinity for the H1 receptor, Epinastine also interacts with H2, α1, α2, and 5-HT2 receptors, which may contribute to its overall pharmacological profile.[7][8]

The following diagram illustrates the signaling pathway of mast cell degranulation and the key intervention points of Epinastine hydrochloride.

Caption: Mechanism of action of Epinastine hydrochloride.

Recommended Dosages for Murine Models

The optimal dosage of Epinastine hydrochloride in murine models is dependent on the route of administration and the specific disease model being investigated. The following table summarizes dosages reported in the literature for various applications.

| Murine Model | Route of Administration | Dosage | Key Findings |

| Allergic Conjunctivitis | Topical (Ophthalmic) | 0.05% solution, one drop twice daily | Did not inhibit tear secretion, unlike olopatadine.[9] |

| Atopic Dermatitis (Scratching Behavior) | Oral Gavage | ~7 mg/kg/day (50 mg/kg total over 7 days) | Inhibited mast cell degranulation and self-scratching behavior.[10] |

| Systemic Allergic Response | Oral Gavage | 0.3 mg/kg/day | Ineffective at suppressing eosinophilia and IgE hyperproduction in a specific parasitic infection model.[6] |

| In Vitro Dendritic Cell Function | - | ≥ 25 ng/mL | Inhibited production of pro-inflammatory cytokines (IL-6, TNF-α, IL-10) and increased IL-12 production.[11] |

Pharmacokinetic Considerations in Murine Models

While comprehensive pharmacokinetic data for Epinastine hydrochloride in mice is not extensively published, data from other species and human studies can provide valuable insights.

-

Topical Administration: Systemic absorption following topical ophthalmic administration is low.[7][8][12] In humans, plasma concentrations are near the lower limit of quantification.[12] This suggests that topical application in murine models will likely result in high local concentrations in the eye with minimal systemic effects.

-

Oral Administration: Following oral administration in rats, Epinastine is absorbed, with the majority being excreted in the feces.[13]

-

Distribution: Studies in monkeys have shown that after ocular administration, high concentrations of Epinastine are found in external ocular tissues.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for common experimental workflows involving Epinastine hydrochloride in murine models.

Murine Model of Allergic Conjunctivitis

This protocol describes the induction of allergic conjunctivitis and subsequent treatment with topical Epinastine hydrochloride.[14]

Materials:

-

Allergen (e.g., Ovalbumin (OVA) or Ragweed pollen)

-

Adjuvant (e.g., Aluminum hydroxide (Alum))

-

Phosphate-buffered saline (PBS), sterile

-

Epinastine hydrochloride ophthalmic solution (0.05%)

-

Vehicle control (e.g., sterile saline)

-

Micropipettes and sterile tips

-

Anesthesia (as per approved institutional protocol)

Protocol:

-

Sensitization:

-

Prepare a solution of the allergen (e.g., 10 µg OVA) and adjuvant (e.g., 1 mg Alum) in 100 µL of sterile PBS per mouse.

-

Administer the allergen-adjuvant mixture via intraperitoneal (IP) injection.

-

Repeat the sensitization on day 14.

-

-

Allergen Challenge:

-

On day 21, anesthetize the mice.

-

Topically administer 5 µL of the allergen solution (e.g., 1 mg/mL OVA in PBS) to the conjunctival sac of one or both eyes.

-

-

Treatment:

-

Administer one drop of 0.05% Epinastine hydrochloride ophthalmic solution or vehicle control to the challenged eye(s) at designated time points (e.g., 30 minutes before and/or at intervals after the allergen challenge).

-

-

Evaluation:

-

Assess clinical signs of allergic conjunctivitis (e.g., eyelid swelling, redness, tearing, and scratching behavior) at various time points after the challenge.

-

At the end of the experiment, euthanize the mice and collect tissues (e.g., conjunctiva, draining lymph nodes) for histological analysis or measurement of inflammatory markers.

-

Oral Administration via Gavage

This protocol outlines the procedure for oral administration of Epinastine hydrochloride.[15][16][17][18]

Materials:

-

Epinastine hydrochloride

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Animal scale

-

Gavage needles (18-20 gauge for mice, with a rounded tip)

-

Syringes

Protocol:

-

Preparation:

-

Prepare the Epinastine hydrochloride solution or suspension in the desired vehicle at the target concentration.

-

Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).

-

-

Administration:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Slowly administer the Epinastine hydrochloride solution.

-

Carefully withdraw the gavage needle.

-

-

Monitoring:

-

Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

-

The following diagram illustrates the general workflow for an in vivo murine study with Epinastine hydrochloride.

Caption: General workflow for in vivo murine studies.

Conclusion and Future Directions

Epinastine hydrochloride is a versatile and effective tool for studying allergic and inflammatory diseases in murine models. The dosages and protocols provided in these application notes serve as a starting point for experimental design. Researchers are encouraged to perform dose-response studies to determine the optimal concentration and administration frequency for their specific model and research questions. Further investigation into the pharmacokinetics of Epinastine in different mouse strains would also be beneficial for refining dosage regimens.

References

- What is the mechanism of Epinastine Hydrochloride? - Patsnap Synapse. (2024-07-17).

- Epinastine hydrochloride Ophthalmic Solution - APOTEX.

- Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA - Drugs.com. (2025-03-30).

- 21-565 Elestat Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. (2002-12-19).

- Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - ResearchGate. (2025-08-06).

- Ocular Administration of Epinastine to Patients With Allergic Conjunctivitis: Pharmacokinetics and Safety Profile | IOVS.

- EPINASTINE HYDROCHLORIDE TABLETS 20mg "TOWA" | Kusuri-no-Shiori(Drug Information Sheet).

- DrugCentral 2023 2022 Update-Veterinary Drugs & Uses.

- These highlights do not include all the information needed to use EPINASTINE HCl safely and effectively. See full prescribing information for EPINASTINE HCl. EPINASTINE HCl Ophthalmic Solution 0.05% Initial U.S. Approval: 2003 - DailyMed. (2016-09-14).

- - Benchchem.

- Epinastine - StatPearls - NCBI Bookshelf - NIH. (2023-07-18).

- Epinastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells - Benchchem.

- Epinastine (ophthalmic route) - Side effects & dosage - Mayo Clinic.

- Effect of topical ophthalmic epinastine and olopatadine on tear volume in mice - PubMed.

- 21-565 Elestat Pharmacology Review Part 2 - accessdata.fda.gov. (2001-07-20).

- Influence of epinastine hydrochloride, an H1-receptor antagonist, on the function of mite allergen-pulsed murine bone marrow-derived dendritic cells in vitro and in vivo - PubMed.

- In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses - PubMed. (2019-01-30).

- Effect of epinastine hydrochloride on murine self-scratching behavior after skin-scratching stimulation - PubMed.

- Oral Gavage In Mice and Rats - ucsf - iacuc.

- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH.

- Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings - RxList.

- (PDF) Mast cell stabilisers - ResearchGate. (2025-08-08).

- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.

- Multiple action agents and the eye: do they really stabilize mast cells? - PubMed.

- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021-09-21).

- SOP: Mouse Oral Gavage - Virginia Tech. (2017-12-12).

Sources

- 1. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apotex.com [apotex.com]

- 8. These highlights do not include all the information needed to use EPINASTINE HCl safely and effectively. See full prescribing information for EPINASTINE HCl. EPINASTINE HCl Ophthalmic Solution 0.05% Initial U.S. Approval: 2003 [dailymed.nlm.nih.gov]

- 9. Effect of topical ophthalmic epinastine and olopatadine on tear volume in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of epinastine hydrochloride on murine self-scratching behavior after skin-scratching stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of epinastine hydrochloride, an H1-receptor antagonist, on the function of mite allergen-pulsed murine bone marrow-derived dendritic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. ouv.vt.edu [ouv.vt.edu]

Epinastine Hydrochloride: A Versatile Tool for Interrogating Allergic and Inflammatory Pathways

Introduction: Beyond Histamine Blockade

Epinastine hydrochloride, a second-generation antihistamine, has emerged as a valuable pharmacological tool for immunology research.[1][2] While clinically recognized for its efficacy in managing allergic conditions such as allergic conjunctivitis, its utility in the laboratory extends far beyond simple histamine H1 receptor antagonism.[1][3] Epinastine possesses a multifaceted mechanism of action that includes the stabilization of mast cells and basophils, inhibition of inflammatory mediator release, and modulation of cytokine profiles, making it an indispensable agent for dissecting the complex cellular and molecular events underlying type I hypersensitivity and other inflammatory responses.[4][5]